Cas no 1807010-45-2 (2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol)
2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol
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- Inchi: 1S/C9H5F6NO3/c10-8(11,12)5-1-2-6(16(18)19)7(4(5)3-17)9(13,14)15/h1-2,17H,3H2
- InChI Key: NVDGEIMJYPASKV-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(C(F)(F)F)C=1CO)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 289.01736199 g/mol
- Monoisotopic Mass: 289.01736199 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 66
- Molecular Weight: 289.13
2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001768-1g |
2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol |
1807010-45-2 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol
Introduction to 2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol (CAS No. 1807010-45-2)
2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol, identified by the Chemical Abstracts Service Number (CAS No.) 1807010-45-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatics substituted with trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability. The structural features of this molecule make it a promising candidate for further development in drug discovery and material science applications.
The presence of both nitro and trifluoromethyl groups in the benzyl alcohol backbone imparts unique electronic and steric properties to the compound. The nitro group introduces a polar, electron-withdrawing moiety, which can influence the reactivity and binding affinity of the molecule. On the other hand, the two trifluoromethyl groups on the aromatic ring enhance lipophilicity and metabolic resistance, making it an attractive scaffold for designing biologically active agents with prolonged half-lives.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their diverse pharmacological properties. Studies have demonstrated that trifluoromethyl-substituted molecules often exhibit improved pharmacokinetic profiles, including increased solubility in lipids and reduced susceptibility to enzymatic degradation. This has led to their extensive use in the development of antiviral, antibacterial, and anticancer agents.
2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol has been explored in several research contexts, particularly in the synthesis of novel intermediates for drug development. Its nitrobenzyl alcohol core serves as a versatile building block for constructing more complex molecules through nucleophilic substitution reactions. The compound can be further functionalized to introduce additional pharmacophores or to modify its solubility and bioavailability characteristics.
One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Researchers have utilized derivatives of 2,6-bis(trifluoromethyl)-3-nitrobenzyl alcohol to develop inhibitors targeting various biological pathways. For instance, modifications of this scaffold have led to the discovery of potent kinase inhibitors and antimicrobial agents. The trifluoromethyl groups play a crucial role in optimizing binding interactions with biological targets, thereby enhancing the efficacy of these compounds.
The agrochemical industry has also shown interest in fluorinated nitroaromatics due to their potential as pesticides and herbicides. The structural features of 2,6-bis(trifluoromethyl)-3-nitrobenzyl alcohol contribute to its ability to interact with biological receptors in pests, leading to effective pest control solutions. Additionally, its stability under environmental conditions makes it a promising candidate for sustainable agricultural practices.
In terms of synthetic chemistry, 2,6-bis(trifluoromethyl)-3-nitrobenzyl alcohol (CAS No. 1807010-45-2) can be synthesized through multi-step reactions involving halogenation, nitration, and alkylation processes. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that researchers have access to high-quality starting materials for their investigations.
The compound's unique properties have also been explored in material science applications. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for use in high-performance materials such as polymers and coatings. Research into novel applications continues to expand the potential uses of 2,6-bis(trifluoromethyl)-3-nitrobenzyl alcohol.
In conclusion, 2,6-Bis(trifluoromethyl)-3-nitrobenzyl alcohol represents a fascinating compound with diverse applications across multiple scientific disciplines. Its structural features contribute to its utility in pharmaceuticals, agrochemicals, and material science. As research progresses, further insights into its properties and potential applications are expected to emerge, solidifying its role as a valuable chemical entity in modern science.
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